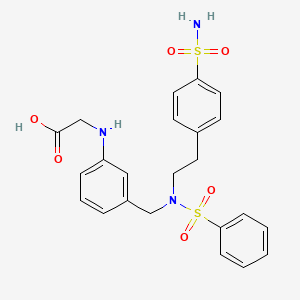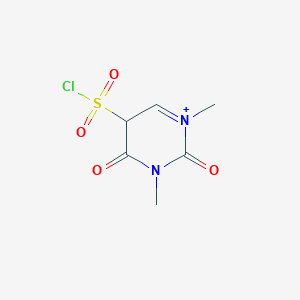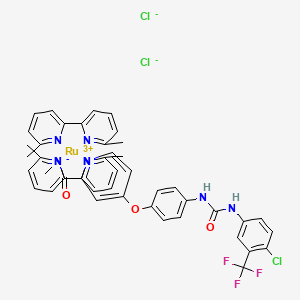
Anti-inflammatory agent 75
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-inflammatory agent 75 is a compound known for its potent anti-inflammatory properties. It is part of a broader class of nonsteroidal anti-inflammatory drugs (NSAIDs) that work by inhibiting the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anti-inflammatory agent 75 typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at elevated temperatures . This reaction yields 1-(2,4-dimethylquinoline-3-yl)ethenone, a key intermediate in the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of eco-friendly and reusable catalysts is becoming increasingly common to meet environmental regulations and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Anti-inflammatory agent 75 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline derivatives, while reduction can produce various hydroquinoline compounds .
Applications De Recherche Scientifique
Anti-inflammatory agent 75 has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Anti-inflammatory agent 75 involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby decreasing inflammation and pain . The molecular targets include the active sites of COX enzymes, and the pathways involved are primarily related to the inflammatory response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Anti-inflammatory agent 75 include other NSAIDs such as ibuprofen, aspirin, and naproxen . These compounds share a common mechanism of action but differ in their chemical structures and specific pharmacological properties.
Uniqueness
What sets this compound apart from other NSAIDs is its unique chemical structure, which allows for more selective inhibition of COX-2 over COX-1. This selectivity reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .
Propriétés
Formule moléculaire |
C15H14O3 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
(2Z)-6,6-dimethyl-2-phenacylidenepyran-3-one |
InChI |
InChI=1S/C15H14O3/c1-15(2)9-8-12(16)14(18-15)10-13(17)11-6-4-3-5-7-11/h3-10H,1-2H3/b14-10- |
Clé InChI |
KNUHVWGTNHBMLV-UVTDQMKNSA-N |
SMILES isomérique |
CC1(C=CC(=O)/C(=C/C(=O)C2=CC=CC=C2)/O1)C |
SMILES canonique |
CC1(C=CC(=O)C(=CC(=O)C2=CC=CC=C2)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(5,17,17-Trimethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),8,13(18),19-heptaen-9-yl)methyl]benzene-1,2-diol](/img/structure/B12372142.png)

![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-8-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12372168.png)


![(6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide](/img/structure/B12372183.png)






